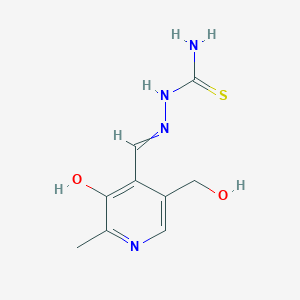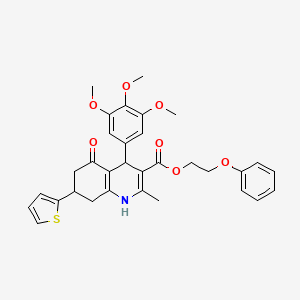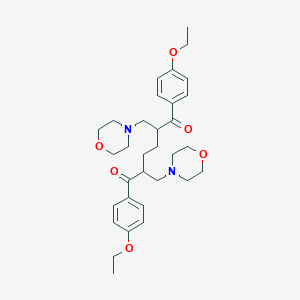![molecular formula C22H30N2O2S B11596509 (5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11596509.png)
(5Z)-3-cyclohexyl-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-环己基-5-[4-乙氧基-2-甲基-5-(丙-2-基)苄叉基]-2-硫代恶唑烷-4-酮是一种复杂的有机化合物,属于恶唑烷酮类。该化合物以其独特的结构为特征,包括环己基、乙氧基和硫代恶唑烷酮核心。由于其潜在的生物学和化学性质,它在科学研究的各个领域都引起关注。
准备方法
合成路线和反应条件: (5Z)-3-环己基-5-[4-乙氧基-2-甲基-5-(丙-2-基)苄叉基]-2-硫代恶唑烷-4-酮的合成通常涉及多个步骤:
硫代恶唑烷酮核心的形成: 这可以通过在受控条件下使适当的胺与二硫化碳和烷基化剂反应来实现。
苄叉基的引入: 苄叉基可以通过硫代恶唑烷酮核心与醛衍生物之间的缩合反应引入。
环己基的添加: 环己基可以通过使用环己基卤代烃的取代反应引入。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用催化剂、温度控制和纯化技术,如重结晶和色谱法。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在乙氧基和甲基处,导致形成相应的醇或酮。
还原: 还原反应可以针对苄叉基,将其转化为环己基甲基。
取代: 该化合物可以参与亲核取代反应,特别是在乙氧基处,导致形成各种衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物:
氧化: 形成醇或酮。
还原: 形成环己基甲基衍生物。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
化学性质:
- 用作合成更复杂有机分子的前体。
- 研究其反应性和作为有机反应催化剂的潜力。
生物学性质:
- 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药用途:
- 由于其独特的结构和反应性,探索其潜在的治疗应用。
工业应用:
- 在开发新材料和化学工艺方面具有潜在的应用。
5. 作用机理
(5Z)-3-环己基-5-[4-乙氧基-2-甲基-5-(丙-2-基)苄叉基]-2-硫代恶唑烷-4-酮的作用机理尚未完全明了。据信它通过其独特的结构特征与各种分子靶标(包括酶和受体)相互作用。硫代恶唑烷酮核心可能在与这些靶标的结合中起关键作用,导致其活性的调节。
类似化合物:
- (5Z)-3-环己基-5-[4-甲氧基-2-甲基-5-(丙-2-基)苄叉基]-2-硫代恶唑烷-4-酮
- (5Z)-3-环己基-5-[4-乙氧基-2-甲基-5-(丙-2-基)苄叉基]-2-氧代恶唑烷-4-酮
比较:
- 不同取代基的存在(例如,甲氧基与乙氧基)会显著影响化合物的反应性和生物活性。
- 核心结构中的硫代基是独特的,与具有氧代基的类似化合物相比,可能赋予其不同的性质。
化学反应分析
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazolidinone ring or the aromatic ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield reduced imidazolidinone derivatives.
科学研究应用
(5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in various cellular responses.
Modulation of Cellular Pathways: It can modulate key cellular pathways, such as apoptosis, cell proliferation, and inflammation, through its interaction with molecular targets.
相似化合物的比较
Similar Compounds
- (5Z)-3-CYCLOHEXYL-5-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[4-ETHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
属性
分子式 |
C22H30N2O2S |
|---|---|
分子量 |
386.6 g/mol |
IUPAC 名称 |
(5Z)-3-cyclohexyl-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H30N2O2S/c1-5-26-20-11-15(4)16(12-18(20)14(2)3)13-19-21(25)24(22(27)23-19)17-9-7-6-8-10-17/h11-14,17H,5-10H2,1-4H3,(H,23,27)/b19-13- |
InChI 键 |
NUDKBJJOYJEONI-UYRXBGFRSA-N |
手性 SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)C(C)C |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)C3CCCCC3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11596430.png)
![2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11596434.png)
![benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596438.png)
![methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596440.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)

![Methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596464.png)

![3-{[(2E,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11596481.png)
![5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596485.png)
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11596488.png)
![N-(4-fluorophenyl)-2-[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11596512.png)
